molecular formula C16H14O2 B086177 Benzyl cinnamate CAS No. 103-41-3

Benzyl cinnamate

Cat. No. B086177
CAS RN: 103-41-3
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-QXMHVHEDSA-N
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Description

Synthesis Analysis

Benzyl cinnamate can be synthesized through several methods, including enzymatic esterification and traditional chemical synthesis. A notable approach is the enzymatic esterification of cinnamic acid with benzyl alcohol, optimized using response surface methodology to achieve a yield of 97.7% under specific conditions such as temperature (40°C), enzyme loading (31mg/mL), molar ratio (2.6:1), and reaction time (27h) (Dong‐Hao Zhang et al., 2016). Another chemical synthesis method involves a two-step reaction with cinnamic acid and thionyl chloride, followed by a reaction with benzyl alcohol, achieving over 92% yield (Li De-jiang, 2004).

Molecular Structure Analysis

The molecular structure of benzyl cinnamate is characterized by spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Mass Spectrometry (MS), ensuring the correct ester formation between cinnamic acid and benzyl alcohol (Li De-jiang, 2004).

Chemical Reactions and Properties

Benzyl cinnamate participates in various chemical reactions owing to its functional groups. Its synthesis routes, involving reactions like bromination-dehydrobromination, highlight its chemical versatility and potential for further functionalization. The compound's chemical properties, including reactivity and stability, are influenced by its structure, making it suitable for applications in different domains (A. Alni et al., 2019).

Scientific Research Applications

Cosmetics

Field : Cosmetic Industry

Application : Benzyl Cinnamate is often used in cosmetic products such as perfumes and deodorants due to its pleasant aroma . It acts as a fragrance ingredient, providing a distinctive scent .

Food Industry

Field : Food Industry

Application : In the food industry, Benzyl Cinnamate is used as a flavoring agent . It imparts a balsamic and slightly spicy flavor to food products .

Pharmaceuticals

Field : Pharmaceutical Industry

Application : Due to its low toxicity and chemical stability, Benzyl Cinnamate is used in certain pharmaceutical applications . It can act as a solubilizer or as a part of the formulation for specific drugs .

Antimicrobial Activity

Field : Medical Research

Application : Synthetic cinnamides and cinnamates, including Benzyl Cinnamate, have been studied for their antimicrobial activity against pathogenic fungi and bacteria .

Environmental Analysis

Field : Environmental Science

Application : Benzyl Cinnamate has been employed as an internal standard during the determination of compounds commonly added to personal care products such as UV filters and antimicrobial agents in environmental samples .

Perfumery

Field : Perfumery

Application : Benzyl Cinnamate is used in heavy oriental perfumes and as a fixative . It contributes to the overall scent of the perfume .

Antifungal Agent

Field : Medical Research

Application : Benzyl Cinnamate is used pharmaceutically as an antifungal . It has been found to inhibit certain types of fungi .

Antibacterial Agent

Field : Medical Research

Application : Benzyl Cinnamate is also used pharmaceutically as an antibacterial . It has been found to inhibit certain types of bacteria .

Synthesis of Other Chemicals

Field : Chemical Industry

Application : Benzyl Cinnamate can be used as a starting material in the synthesis of other chemicals .

Ingredient in Medicated Cream

Field : Pharmaceutical Industry

Application : Benzyl Cinnamate is used as an ingredient in the medicated cream product Sudocrem .

Internal Standard in Environmental Analysis

Field : Environmental Science

Application : Benzyl Cinnamate has been employed as an internal standard during the determination of compounds commonly added to personal care products such as UV filters and antimicrobial agents in environmental samples .

properties

IUPAC Name

benzyl (E)-3-phenylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOLYJTSCBCGC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID00880905
Record name 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)-
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Molecular Weight

238.28 g/mol
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Physical Description

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid
Record name Benzyl cinnamate
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Record name Benzyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

228-230 °C @ 22 mm Hg
Record name BENZYL CINNAMATE
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Flash Point

GREATER THAN 100 °C
Record name BENZYL CINNAMATE
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Solubility

1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol)
Record name BENZYL CINNAMATE
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Record name Benzyl cinnamate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/
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Vapor Pressure

1 mm Hg @ 173.8 °C
Record name BENZYL CINNAMATE
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Product Name

Benzyl cinnamate

Color/Form

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals

CAS RN

103-41-3, 78277-23-3
Record name Benzyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
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Record name 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)-
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Record name Benzyl cinnamate
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Record name BENZYL CINNAMATE
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Record name BENZYL CINNAMATE
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Melting Point

39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/
Record name BENZYL CINNAMATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
DH Zhang, JY Zhang, WC Che, Y Wang - Food Chemistry, 2016 - Elsevier
… In this work, the new approach to synthesis of benzyl cinnamate … the optimal yield of benzyl cinnamate. A quadratic polynomial … processes for industrial production of benzyl cinnamate. …
Number of citations: 37 www.sciencedirect.com
Y Wang, DH Zhang, N Chen, GY Zhi - Bioresource Technology, 2015 - Elsevier
… applied in synthesis of benzyl cinnamate through esterification of … In order to increase the yield of benzyl cinnamate, several … -catalyzed synthesis of benzyl cinnamate gave a maximum …
Number of citations: 51 www.sciencedirect.com
S Sun, L Tian - RSC advances, 2018 - pubs.rsc.org
… benzyl cinnamate yield decrease, and benzyl cinnamate … benzyl cinnamate yield (90% at ninth time) in our work were great higher than that of Lipozyme TLIM (61.3% benzyl cinnamate …
Number of citations: 15 pubs.rsc.org
YP Cao, GY Zhi, L Han, Q Chen, DH Zhang - Food Chemistry, 2021 - Elsevier
… of lipase in biosynthesis of benzyl cinnamate, a new immobilized … of benzyl cinnamate, where it showed excellent activity and re-usability. After 7 cycles, the yield of benzyl cinnamate …
Number of citations: 21 www.sciencedirect.com
A Aliboni, A D'Andrea… - Journal of agricultural and …, 2011 - ACS Publications
… for the quantitative analysis of benzyl salicylate and benzyl cinnamate turned out to be valid. The … The content of benzyl cinnamate is very variable among our specimens, but it is a minor …
Number of citations: 53 pubs.acs.org
N Nobakht, MA Faramarzi, A Shafiee, M Khoobi… - International journal of …, 2018 - Elsevier
… the synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid. The immobilized enzyme retained 90.4% of its initial activity during synthesis of benzyl cinnamate after 5 …
Number of citations: 55 www.sciencedirect.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… 670) concluded that benzyl cinnamate does not present a safety concern at current levels of intake when used as a flavoring agent (JECFA, 2000). … Intradermal injections consisted (each …
Number of citations: 15 www.sciencedirect.com
GY Zhi, XB Li, Y Wang, L Han, DH Zhang - Current Catalysis, 2021 - ingentaconnect.com
… At present, benzyl cinnamate is synthesized chemically [1] or extracted from leaves and … Recently, we have reported a new approach to the synthesis of benzyl cinnamate via lipase-…
Number of citations: 0 www.ingentaconnect.com
SP Piazza, BM Puton, RM Dallago, D de Oliveira… - Biotechnology …, 2021 - Elsevier
… In this work was optimized the production of benzyl cinnamate by enzymatic catalysis using the … mL −1 were obtained for the ester and cinnamic acid, showing that benzyl cinnamate had …
Number of citations: 4 www.sciencedirect.com
Q Yu, H Zhang, L Tian, S Sun - Flavour and Fragrance Journal, 2023 - Wiley Online Library
… ‐26) for the synthesis of benzyl cinnamate. Results show that HND‐… on the yield of benzyl cinnamate was investigated and the … of green synthesis of benzyl cinnamate and highlights the …
Number of citations: 0 onlinelibrary.wiley.com

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